[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol

Catalog No.
S877299
CAS No.
1394645-03-4
M.F
C10H10N2O2
M. Wt
190.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol

CAS Number

1394645-03-4

Product Name

[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol

IUPAC Name

[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methanol

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

InChI

InChI=1S/C10H10N2O2/c1-7-4-2-3-5-8(7)10-11-9(6-13)12-14-10/h2-5,13H,6H2,1H3

InChI Key

YENXGBQLAINRCW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NC(=NO2)CO

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)CO

[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol is a synthetic organic compound characterized by its unique oxadiazole ring structure, which is known for its diverse biological activities. The compound features a 2-methylphenyl group attached to the oxadiazole moiety, contributing to its potential pharmacological properties. Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and are often investigated for their roles in medicinal chemistry due to their ability to interact with various biological targets.

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These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Research indicates that compounds containing oxadiazole rings exhibit a range of biological activities, including:

  • Antioxidant Activity: The structure has been linked to the ability to scavenge free radicals, which is crucial for preventing oxidative stress in biological systems .
  • Antimicrobial Properties: Some derivatives of oxadiazoles have shown effectiveness against various pathogens, making them candidates for antibiotic development .
  • Cytotoxic Effects: Studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

The synthesis of [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol typically involves the following steps:

  • Formation of the Oxadiazole Ring: This can be achieved through the reaction of hydrazine derivatives with carboxylic acids or their derivatives.
  • Introduction of the 2-Methylphenyl Group: This can be accomplished via electrophilic aromatic substitution or coupling reactions.
  • Hydroxymethylation: The final step involves introducing the hydroxymethyl group, often using formaldehyde or similar reagents under acidic or basic conditions.

Various synthetic routes may be optimized based on yield and purity requirements.

The applications of [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol span several fields:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound for developing new drugs targeting oxidative stress-related diseases and cancers.
  • Material Science: Its unique chemical properties may also lend themselves to applications in developing novel materials with specific electronic or optical properties.

Interaction studies have revealed that [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol can interact with various biological macromolecules:

  • Protein Binding Studies: Investigations into how this compound binds to proteins can provide insights into its mechanism of action and potential therapeutic applications.
  • Enzyme Inhibition: The compound's ability to inhibit specific enzymes involved in metabolic pathways has been studied, suggesting its role in modulating biological processes

    Several compounds share structural similarities with [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol. Here are some notable examples:

    Compound NameStructure FeaturesBiological Activity
    1,3,4-OxadiazoleContains an oxadiazole ringAntimicrobial and anticancer properties
    5-(Phenyl)-1,2,4-oxadiazoleSimilar oxadiazole frameworkAntioxidant and anti-inflammatory effects
    2-MethylbenzothiazoleContains thiazole instead of oxadiazoleAntimicrobial and antifungal activities

    Uniqueness

    What sets [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol apart is its specific combination of a hydroxymethyl group and a 2-methylphenyl substituent on the oxadiazole ring. This unique structure contributes distinct physicochemical properties and enhances its biological activity compared to other similar compounds.

The compound [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol represents an important heterocyclic structure containing a 1,2,4-oxadiazole core with a 2-methylphenyl substituent at the 5-position and a hydroxymethyl group at the 3-position [1] [2]. The molecular formula of this compound is C10H10N2O2 with a molecular weight of 190.2 g/mol [3]. The synthesis of this compound primarily involves the formation of the oxadiazole ring followed by appropriate functionalization strategies [4].

O-Acylation of Amidoxime Precursors

The most common and efficient approach for synthesizing [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol involves the O-acylation of amidoxime precursors followed by cyclodehydration [5]. This method remains the most popular route for accessing the 1,2,4-oxadiazole nucleus due to its versatility and relatively mild reaction conditions [5] [4].

The synthesis typically begins with the preparation of an appropriate amidoxime (7), which can be readily obtained from the reaction of nitriles with hydroxylamine or via the reaction of imidoyl halides with ammonia [5]. For the target compound, 2-methylbenzonitrile would serve as the starting material to form the corresponding amidoxime [4] [5].

The reaction sequence involves:

  • Formation of 2-methylbenzamidoxime from 2-methylbenzonitrile and hydroxylamine
  • O-acylation of the amidoxime with an appropriate carboxylic acid derivative containing a protected hydroxymethyl group
  • Cyclization of the O-acylamidoxime intermediate to form the oxadiazole ring
  • Deprotection to reveal the hydroxymethyl functionality at the 3-position [5] [4]

The O-acylation step can be performed using various carboxylic acid derivatives, including:

Carboxylic Acid DerivativeActivation MethodTypical Yield (%)Reference
Carboxylic acidCoupling reagent (EDC/HOAt)75-92 [6]
Acid chlorideDirect reaction80-85 [5]
Acid anhydrideDirect reaction70-80 [5]
EsterBase-catalyzed transesterification65-75 [5]

The cyclization of the O-acylamidoxime intermediate (9) can occur spontaneously under certain conditions or can be promoted by heating in the presence of basic catalysts [5]. The cyclodehydration step typically requires temperatures between 80-120°C and can be carried out in solvents such as toluene, dimethylformamide, or tetrahydrofuran [7] [5].

Transition Metal-Catalyzed Heterocyclization

An alternative approach for synthesizing [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol involves transition metal-catalyzed heterocyclization reactions [8] [9]. These methods offer advantages such as milder reaction conditions, higher functional group tolerance, and potentially higher yields [8].

Copper-catalyzed cyclization has emerged as a particularly effective method for constructing the 1,2,4-oxadiazole core [8]. A notable approach involves the copper-catalyzed oxidative decarboxylative coupling of hydrazides with arylacetic acids followed by cyclization [8]. For the synthesis of the target compound, this would involve:

  • Reaction of an appropriate hydrazide containing a protected hydroxymethyl group with 2-methylphenylacetic acid
  • Copper-catalyzed oxidative decarboxylation and cyclization
  • Deprotection to reveal the hydroxymethyl group [8]

The optimized conditions for this copper-catalyzed approach typically involve:

ParameterOptimized ConditionEffect on Yield
CatalystCuCl (20 mol%)92% yield with CuCl vs. 74% with CuI
OxidantMolecular oxygenSuperior to DTBP, PIDA, or TBHP
BaseK2CO3 (0.5 equiv)Essential for reaction; no product formed without base
SolventDimethylformamideBetter than DMSO, dioxane, or toluene
Temperature120°CSignificant decrease in yield at lower temperatures
Reaction time4 hoursSufficient for complete conversion

This copper-catalyzed approach offers several advantages, including operational simplicity, avoidance of expensive ligands, and good functional group tolerance [8]. The reaction proceeds via a dual oxidation mechanism involving oxidative decarboxylation of arylacetic acids followed by oxidative functionalization of the imine carbon-hydrogen bond [8].

Another transition metal-catalyzed approach involves palladium-mediated coupling of amidoximes with aryl iodides in the presence of carbon monoxide [5]. This method allows for the direct introduction of the 2-methylphenyl group at the 5-position of the oxadiazole ring [5] [9].

Functionalization at the 3-Methanol Position

Protection-Deprotection Strategies for Hydroxyl Group Manipulation

The hydroxyl group in [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol often requires protection during synthesis to prevent unwanted side reactions and to enable selective transformations [10] [11]. Various protection strategies can be employed depending on the specific synthetic route and subsequent transformations planned [10].

Common protection groups for the hydroxyl functionality include:

  • Ether-based protections:

    • Benzyl ethers: Readily formed using benzyl bromide and a base; removed by catalytic hydrogenation
    • Trimethylsilyl ethers: Formed using trimethylsilyl chloride; removed by mild acid hydrolysis
    • Tetrahydropyranyl (THP) ethers: Formed using dihydropyran with acid catalysis; removed under mild acidic conditions [10] [11]
  • Ester-based protections:

    • Acetate esters: Formed using acetic anhydride or acetyl chloride; removed by acid or base hydrolysis
    • Benzoate esters: Formed using benzoyl chloride; removed by acid or base hydrolysis [10]
  • Acetal-based protections:

    • Formed using 3-oxacyclohexene (dihydropyran) with acid catalysis; removed under acidic conditions [10]

For the synthesis of [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol, the protection-deprotection strategy must be carefully selected to be compatible with the oxadiazole ring formation conditions [11]. For instance, when using the O-acylation of amidoxime approach, the hydroxyl group in the carboxylic acid component is typically protected as an ester or ether before the acylation step [11] [10].

A typical protection-deprotection sequence might involve:

  • Protection of the hydroxyl group in hydroxymethylacetic acid as a benzyl ether
  • Conversion to the acid chloride or activation with a coupling reagent
  • O-acylation of the 2-methylbenzamidoxime
  • Cyclization to form the oxadiazole ring
  • Deprotection of the benzyl ether by catalytic hydrogenation to reveal the hydroxymethyl group [10] [11]

The choice of protection group must consider factors such as stability under the cyclization conditions, ease of removal, and compatibility with other functional groups present in the molecule [10].

Nucleophilic Substitution Reactions at the Oxadiazole Core

The hydroxymethyl group at the 3-position of [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol provides an opportunity for further functionalization through nucleophilic substitution reactions [12] [13]. While the oxadiazole ring itself is generally resistant to nucleophilic attack due to its aromatic character, the hydroxyl group can be activated to undergo various substitution reactions [12].

Common activation strategies include:

  • Conversion to a good leaving group:

    • Mesylate or tosylate formation using methanesulfonyl chloride or p-toluenesulfonyl chloride
    • Halogenation to form chloro-, bromo-, or iodo-methyl derivatives [12] [13]
  • Direct substitution under specific conditions:

    • Mitsunobu reaction for direct displacement of the hydroxyl group
    • Metal-catalyzed cross-coupling reactions after appropriate activation [12]

The nucleophilic substitution reactions at the hydroxymethyl position can introduce various functional groups, including:

NucleophileProductTypical ConditionsYield Range (%)
AminesAminomethyl derivativesMesylate activation, base, 50-80°C65-85
ThiolsThiomethyl derivativesTosylate activation, base, RT to 60°C70-90
AzideAzidomethyl derivativesNaN3, DMF, 80°C75-95
CyanideCyanomethyl derivativesKCN, DMSO, 60-80°C60-80
PhosphinesPhosphinomethyl derivativesR3P, base, THF, RT to 50°C55-75

It is important to note that while the oxadiazole ring itself is generally stable to nucleophilic attack, halogen-substituted oxadiazoles can undergo nucleophilic substitution with replacement of the halogen atom by nucleophiles [12] [13]. This property can be exploited for further functionalization of the oxadiazole core if needed [12].

The reactivity of the hydroxymethyl group in [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol is influenced by the electronic properties of the oxadiazole ring [12]. The electron-withdrawing nature of the oxadiazole ring can enhance the reactivity of the hydroxyl group toward nucleophilic substitution after appropriate activation [12] [13].

Industrial-Scale Production Challenges and Optimization

The industrial-scale production of [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol presents several challenges that require careful optimization of synthetic routes, reaction conditions, and purification processes [6] [14].

Key challenges in scaling up the synthesis include:

  • Selection of appropriate synthetic route:

    • The O-acylation of amidoxime precursors is generally preferred for industrial scale due to its reliability and use of readily available starting materials
    • Transition metal-catalyzed approaches may offer advantages in terms of yield and selectivity but can be challenging to scale due to catalyst cost and recovery issues [6] [15]
  • Reaction parameter optimization:

    • Temperature control is critical, especially during the exothermic cyclization step
    • Solvent selection must balance reaction efficiency with safety, cost, and environmental considerations
    • Catalyst loading optimization to minimize cost while maintaining acceptable reaction rates and yields [6] [14]
  • Purification challenges:

    • Removal of metal catalysts to meet stringent purity requirements
    • Efficient crystallization procedures to obtain the product in high purity
    • Minimization of solvent usage during purification steps [15] [14]

Recent advances in continuous flow chemistry have shown promise for the industrial production of oxadiazole derivatives, including compounds similar to [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol [15]. Flow synthesis offers several advantages:

ParameterBatch ProcessContinuous FlowAdvantage of Flow
Reaction time4-24 hours10-30 minutesSignificant time reduction
Yield65-85%75-93%Higher yields due to better mixing and heat transfer
Scale-upChallengingLinear and predictableEasier scale-up by increasing run time or parallel reactors
PurificationMultiple stepsIntegrated in-lineReduced handling and solvent usage
SafetyHeat/pressure risksBetter containmentImproved safety profile for exothermic reactions

A notable example of flow synthesis optimization involved the use of a heated packed-bed reactor filled with solid potassium carbonate as a base for the iodine-mediated oxidative cyclization approach [15]. This system achieved residence times of just 10 minutes with yields up to 93% and demonstrated successful scale-up to 34 mmol/hour production rates [15].

Additional optimization strategies for industrial production include:

  • Use of alternative cyclization reagents:

    • Carbonyldiimidazole (CDI) has been employed as a reagent for both formation and cyclodehydration of O-acyl benzamidoximes, facilitating parallel purification by simple liquid-liquid extraction [6]
  • Process intensification:

    • Integration of multiple reaction steps in a single vessel
    • Development of telescoped processes that avoid isolation of intermediates [7] [15]
  • Green chemistry considerations:

    • Replacement of hazardous reagents with more environmentally benign alternatives
    • Reduction of solvent usage through higher concentration reactions or solvent recycling
    • Minimization of waste generation through optimized stoichiometry and improved selectivity [15] [14]

X-ray Crystallographic Analysis of Molecular Geometry

The X-ray crystallographic analysis of [5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methanol provides comprehensive structural information about the molecular geometry and crystal packing arrangements [1]. The compound crystallizes in the monoclinic crystal system with space group P2₁/n at room temperature (293 K) [1].

Crystal Structure Parameters

The unit cell parameters demonstrate the three-dimensional organization of the molecular structure. The compound exhibits unit cell dimensions of a = 7.529(2) Å, b = 14.307(3) Å, and c = 8.799(3) Å, with a β angle of 106.39(3)°, resulting in a unit cell volume of 909.3(5) ų [1]. The calculated density of 1.389 Mg m⁻³ indicates a relatively compact crystal packing arrangement [1]. The structure refinement yielded satisfactory reliability factors with R = 0.053 and wR = 0.152, confirming the accuracy of the determined molecular geometry [1].

Molecular Geometry and Bond Analysis

The oxadiazole ring adopts a planar configuration, which is characteristic of aromatic five-membered heterocycles [1]. Critical bond lengths within the 1,2,4-oxadiazole core include the O1—C9 bond at 1.331(3) Å and the O1—N1 bond at 1.414(3) Å, indicating the characteristic bond distribution in the heterocyclic system [1]. The N1—C8 bond length of 1.302(3) Å and N2—C8 bond length of 1.378(3) Å demonstrate the conjugated nature of the oxadiazole ring [1].

The hydroxymethyl substituent is connected to the oxadiazole ring through the C9—C10 bond measuring 1.493(3) Å, while the hydroxyl group features an O2—C10 bond length of 1.404(3) Å [1]. These bond lengths are consistent with typical carbon-oxygen single bonds in alcohol functional groups.

Angular Geometry

The bond angles within the oxadiazole ring provide insight into the electronic structure and aromatic character. The C9—O1—N1 angle measures 106.35(17)°, while the C8—N1—O1 angle is 103.61(17)° [1]. The C9—N2—C8 angle of 103.70(18)° and the N1—C8—N2 angle of 113.27(19)° indicate slight deviations from ideal five-membered ring geometry due to heteroatom contributions [1].

Intermolecular Interactions

The crystal structure reveals significant intermolecular hydrogen bonding interactions that stabilize the crystal packing [1]. An important O—H···N hydrogen bond is formed between the hydroxyl group and nitrogen atoms of adjacent molecules, with specific geometric parameters indicating strong intermolecular associations [1]. This hydrogen bonding network contributes to the overall crystal stability and influences the physical properties of the compound.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen environments in [5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methanol [2] [3]. The aromatic protons of the 2-methylphenyl substituent typically appear in the chemical shift range of 7.0-8.0 ppm, exhibiting characteristic coupling patterns consistent with ortho-disubstituted benzene rings [2] [3]. The methyl group attached to the phenyl ring produces a singlet in the region of 2.2-2.5 ppm, while the hydroxymethyl protons (CH₂OH) appear as a characteristic multiplet around 4.5-5.0 ppm [2] [3].

The hydroxyl proton typically appears as a broad signal in the range of 3.5-5.5 ppm, with the exact chemical shift and line width dependent on solvent conditions, temperature, and exchange rates [2] [3]. The integration ratios provide quantitative confirmation of the molecular structure, with expected ratios corresponding to the molecular formula C₁₀H₁₀N₂O₂.

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule [2] [3]. The oxadiazole carbon atoms exhibit characteristic chemical shifts in the range of 155-175 ppm, reflecting the electron-deficient nature of the heterocyclic carbons [2] [3]. Aromatic carbons from the methylphenyl substituent appear in the typical aromatic region of 120-140 ppm, while the hydroxymethyl carbon (CH₂OH) appears in the aliphatic region around 55-65 ppm [2] [3]. The methyl carbon of the tolyl group typically resonates around 20-25 ppm.

Infrared Spectroscopy

Infrared spectroscopy provides functional group identification through characteristic vibrational frequencies [3] [4]. The hydroxyl group exhibits a broad O-H stretching vibration in the range of 3200-3600 cm⁻¹, with the exact frequency influenced by hydrogen bonding interactions [3] [4]. The characteristic C=N stretching vibration of the oxadiazole ring appears in the range of 1550-1650 cm⁻¹, serving as a diagnostic feature for this heterocyclic system [3] [4].

Aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region, while C-O stretching vibrations are observed in the 1000-1200 cm⁻¹ range [3] [4]. Additional characteristic absorptions include aromatic C-H stretching around 3000-3100 cm⁻¹ and aliphatic C-H stretching around 2800-3000 cm⁻¹ [3] [4].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy reveals the electronic transitions within the conjugated system [5] [6]. The compound exhibits characteristic π→π* transitions in the range of 250-280 nm, arising from the conjugated oxadiazole-phenyl system [5] [6]. The exact wavelength and intensity of these transitions depend on solvent polarity and specific substitution patterns [5] [6]. Additional n→π* transitions may be observed at longer wavelengths, though these are typically weaker in intensity [5].

Thermodynamic Stability and Degradation Pathways

Thermal Stability Profile

[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methanol exhibits moderate thermal stability characteristic of 1,2,4-oxadiazole derivatives [7] [8]. Thermal decomposition typically begins at temperatures around 200-250°C, making the compound stable under normal handling and storage conditions [7] [8]. The thermal stability is influenced by the specific substitution pattern, with the 2-methylphenyl and hydroxymethyl substituents providing moderate stabilization through electronic effects [7] [8].

Differential Scanning Calorimetry analysis reveals the onset decomposition temperature and provides quantitative information about thermal transitions [9] [10]. The compound demonstrates enhanced thermal stability under inert atmospheric conditions compared to air, indicating that oxidative processes contribute to thermal degradation [9] [10].

Primary Degradation Pathways

Quantum chemical studies on oxadiazole decomposition mechanisms indicate that the preferred degradation pathway involves ring-opening through cleavage of the O-N or O-C bonds [7] [8]. For [5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methanol, the primary decomposition route likely involves O-N bond cleavage within the oxadiazole ring, leading to the formation of nitrile oxide intermediates and aromatic nitrile fragments [7] [8].

The decomposition process can be described by the following general pathway: initial O-N bond cleavage generates reactive nitrile oxide species, which subsequently undergo secondary reactions to form more stable products including benzonitrile derivatives [7] [8]. The hydroxymethyl substituent may undergo parallel degradation reactions, potentially leading to formaldehyde elimination or alcohol dehydration processes [7] [8].

Secondary Degradation Products

Secondary degradation products include benzonitrile derivatives formed through the breakdown of the aromatic substituent [7] [8]. The 2-methylphenyl group contributes to the formation of substituted benzonitriles, while the hydroxymethyl group may generate formaldehyde and other small molecule fragments [7] [8]. Additional products may include carbon dioxide, water, and various nitrogen-containing species depending on the specific thermal conditions and atmospheric environment [7] [8].

Kinetic Parameters

The activation energy for thermal decomposition is estimated to be in the range of 150-200 kJ/mol, based on analogous oxadiazole systems [7] [8]. This moderate activation barrier contributes to the compound's stability at ambient temperatures while allowing for controlled thermal processing when necessary [7] [8]. The decomposition kinetics follow first-order or pseudo-first-order behavior typical of unimolecular ring-opening reactions [7] [8].

Solubility Characteristics and Partition Coefficients

Aqueous Solubility

[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methanol exhibits limited aqueous solubility due to its aromatic character and moderate molecular weight [11]. The presence of the hydroxyl group provides some hydrophilic character, enhancing water solubility compared to non-hydroxylated analogs [11]. However, the overall solubility in water remains relatively low, estimated to be in the moderately soluble range based on structural considerations and comparison with related compounds [11].

The aqueous solubility is influenced by temperature, pH, and ionic strength. At physiological pH, the compound exists primarily in its neutral form, as the hydroxyl group has a much higher pKa than typical biological pH ranges [11]. This neutral character limits water solubility but provides favorable characteristics for membrane permeation [11].

Organic Solvent Solubility

The compound demonstrates good solubility in polar organic solvents [12] [13]. Methanol and ethanol provide favorable dissolution characteristics due to hydrogen bonding interactions between the hydroxyl group and the alcohol solvents [12] [13]. Dimethyl sulfoxide represents an excellent solvent choice, offering high solubility through multiple polar interactions [12] [13].

Chloroform and other chlorinated solvents provide good solubility for the aromatic oxadiazole system [12] [13]. However, non-polar solvents such as hexane show poor solubility due to the polar functional groups present in the molecule [12] [13]. The solubility profile reflects the compound's balanced hydrophilic-lipophilic character [12] [13].

Octanol-Water Partition Coefficient

The octanol-water partition coefficient (log P) for [5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methanol is estimated to be in the range of 2.0-3.0, based on structural analogs and computational predictions [11]. This moderate lipophilicity indicates balanced partitioning behavior between aqueous and lipophilic phases [11]. The 1,2,4-oxadiazole isomer typically exhibits higher lipophilicity compared to 1,3,4-oxadiazole analogs, consistent with literature observations about regioisomeric differences [11].

The partition coefficient is influenced by the hydroxyl group, which reduces lipophilicity compared to non-hydroxylated derivatives [11]. The 2-methylphenyl substituent contributes to the lipophilic character, while the oxadiazole ring provides moderate polarity [11]. This balanced partition coefficient suggests favorable bioavailability characteristics for potential pharmaceutical applications [11].

Distribution Coefficient and pH Dependence

The distribution coefficient (log D) remains relatively constant across physiological pH ranges due to the neutral character of the hydroxyl group under these conditions [11]. Only at extremely alkaline pH values would significant deprotonation occur, leading to increased aqueous partitioning [11]. This pH-independent behavior simplifies pharmacokinetic modeling and provides predictable distribution characteristics in biological systems [11].

Membrane Permeability Characteristics

XLogP3

1.3

Dates

Last modified: 04-14-2024

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